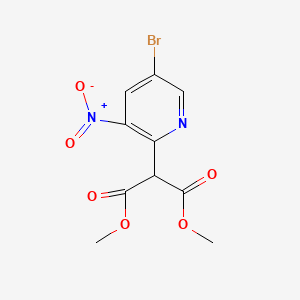

Dimethyl 2-(5-bromo-3-nitropyridin-2-YL)malonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dimethyl 2-(5-bromo-3-nitropyridin-2-yl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O6/c1-18-9(14)7(10(15)19-2)8-6(13(16)17)3-5(11)4-12-8/h3-4,7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIDYAPIMWAPXGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=C(C=C(C=N1)Br)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00682461 | |

| Record name | Dimethyl (5-bromo-3-nitropyridin-2-yl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245563-09-0 | |

| Record name | 1,3-Dimethyl 2-(5-bromo-3-nitro-2-pyridinyl)propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245563-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl (5-bromo-3-nitropyridin-2-yl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dimethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate: A Comprehensive Technical Guide for Advanced Chemical Synthesis

Introduction: A Versatile Building Block in Modern Drug Discovery

Dimethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate is a highly functionalized pyridine derivative that has emerged as a critical intermediate in the fields of medicinal chemistry and agrochemical research. Its unique arrangement of a nucleophilically activatable pyridine core, an electron-withdrawing nitro group, a synthetically versatile malonate ester, and a strategically placed bromine atom makes it a powerful tool for the construction of complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, a robust synthesis protocol, and an exploration of its applications, designed to empower researchers and drug development professionals in their synthetic endeavors. The presence of multiple reactive sites allows for a diverse range of chemical transformations, making it a valuable precursor for generating libraries of novel compounds for biological screening.

Molecular Structure and Physicochemical Properties

The foundational step in leveraging a chemical entity is a thorough understanding of its structure and inherent properties.

Chemical Structure

The IUPAC name for this compound is dimethyl 2-(5-bromo-3-nitro-2-pyridinyl)propanedioate. The molecule consists of a central pyridine ring substituted at the 2-position with a dimethyl malonate group, at the 3-position with a nitro group, and at the 5-position with a bromine atom.

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties is provided in the table below. These values are crucial for designing reaction conditions, purification procedures, and for computational modeling studies.

| Property | Value | Source |

| CAS Number | 1245563-09-0 | [1][2] |

| Molecular Formula | C₁₀H₉BrN₂O₆ | [1][2] |

| Molecular Weight | 333.09 g/mol | [1][2] |

| IUPAC Name | dimethyl 2-(5-bromo-3-nitro-2-pyridinyl)propanedioate | [1][2] |

| Appearance | Expected to be a solid | - |

| Solubility | Soluble in common organic solvents like DMF, DMSO, and chlorinated solvents | General knowledge |

Synthesis Protocol: A Reliable and Scalable Approach

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. The following protocol is based on established methodologies for analogous compounds and is designed for high yield and purity.[3]

Reaction Scheme

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology

Materials:

-

2,5-Dibromo-3-nitropyridine

-

Dimethyl malonate

-

Sodium hydride (NaH), 60% dispersion in mineral oil, or anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (1.2 eq.) in anhydrous DMF under a nitrogen atmosphere.

-

Addition of Malonate: Cool the suspension to 0 °C using an ice bath. Add dimethyl malonate (1.1 eq.) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature remains below 5 °C. Stir the resulting mixture at 0 °C for 30 minutes.

-

Addition of Pyridine: Prepare a solution of 2,5-dibromo-3-nitropyridine (1.0 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its array of reactive functional groups. Understanding the reactivity of each site is paramount for its strategic deployment in multi-step syntheses.

-

Nucleophilic Aromatic Substitution of Bromine: The bromine atom at the 5-position is susceptible to displacement by various nucleophiles, such as amines, thiols, and alkoxides, particularly when activated by the electron-withdrawing nitro group. This allows for the introduction of diverse substituents onto the pyridine ring.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using standard reducing agents like hydrogen gas with a palladium catalyst, tin(II) chloride, or sodium dithionite.[3] This transformation opens up avenues for further functionalization, such as diazotization or acylation of the resulting amine.

-

Reactions of the Malonate Moiety: The active methylene proton of the malonate group can be deprotonated by a base to form a nucleophilic carbanion, which can participate in various alkylation and acylation reactions. Furthermore, the ester groups can be hydrolyzed to the corresponding dicarboxylic acid or undergo decarboxylation to yield a mono-substituted acetic acid derivative.[3]

These reactive handles make the title compound a valuable precursor for the synthesis of a wide range of heterocyclic compounds with potential biological activities, including but not limited to, antibacterial, antifungal, and anticancer agents.[3]

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methine proton of the malonate group, and two singlets for the two non-equivalent methyl ester groups. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the bromo and nitro substituents.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbon atoms of the pyridine ring, the carbonyl carbons of the ester groups, the methine carbon, and the methyl carbons. The positions of the pyridine carbon signals will be indicative of the substitution pattern.

-

Mass Spectrometry: The mass spectrum should show a characteristic molecular ion peak (M⁺) and a prominent M+2 peak of similar intensity due to the presence of the bromine atom, confirming the elemental composition.

Safety and Handling

This compound is classified as an acute oral toxicant (Category 4), a skin irritant (Category 2), a serious eye irritant (Category 2A), and may cause respiratory irritation (Category 3).[1]

Precautionary Measures:

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.[1]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields or goggles, and a lab coat.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes. In case of skin contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air. If swallowed, do NOT induce vomiting. In all cases of exposure, seek immediate medical attention.[1]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a cornerstone intermediate for the synthesis of complex, biologically active molecules. Its rich functionality provides a versatile platform for a multitude of chemical transformations. This guide has provided a comprehensive overview of its properties, a detailed synthesis protocol, and an exploration of its synthetic potential, equipping researchers with the knowledge to effectively utilize this powerful building block in their research and development programs.

References

-

PubChem. This compound. Available from: [Link]

-

Aladdin. Safety Data Sheet: this compound. Available from: [Link]

Sources

An In-depth Technical Guide to Dimethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate (CAS No. 1245563-09-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of Dimethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. The document elucidates the compound's chemical properties, presents a detailed synthesis methodology grounded in the principles of nucleophilic aromatic substitution, and explores its potential applications, particularly in the realm of drug discovery. By integrating theoretical principles with practical, field-proven insights, this guide serves as an essential resource for researchers aiming to leverage this versatile reagent in their synthetic endeavors.

Introduction: A Versatile Heterocyclic Intermediate

This compound is a polysubstituted pyridine derivative that has emerged as a valuable intermediate in the synthesis of more complex molecular architectures.[1] Its structure, featuring a pyridine core adorned with a bromine atom, a nitro group, and a dimethyl malonate moiety, offers a rich landscape of chemical reactivity. The strategic placement of these functional groups—the electron-withdrawing nitro group activating the pyridine ring, the displaceable bromine atom, and the synthetically versatile malonate ester—makes it a sought-after precursor for a variety of target molecules, particularly in the development of novel pharmaceutical agents.[1][2]

The pyridine ring is a common motif in a vast array of bioactive compounds and approved drugs. The introduction of a malonate group at the 2-position provides a convenient handle for further molecular elaboration, such as the synthesis of carboxylic acids, esters, and other functionalized derivatives.[2] The bromo and nitro substituents not only influence the electronic properties of the pyridine ring but also serve as reactive sites for subsequent chemical transformations, including cross-coupling reactions and reductions.

This guide will delve into the fundamental aspects of this compound, providing a robust framework for its synthesis, characterization, and strategic application in research and development.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in a laboratory setting. The key identifiers and computed properties of this compound are summarized below.[3]

| Property | Value | Reference |

| CAS Number | 1245563-09-0 | [3] |

| Molecular Formula | C₁₀H₉BrN₂O₆ | [3] |

| Molecular Weight | 333.09 g/mol | [3] |

| IUPAC Name | dimethyl 2-(5-bromo-3-nitro-2-pyridinyl)propanedioate | [3] |

| Computed XLogP3 | 1.3 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 7 | [3] |

| Rotatable Bond Count | 5 | [3] |

| Exact Mass | 331.96440 Da | [3] |

| Appearance | Solid (predicted) |

Note: Some physical properties are computationally predicted and should be confirmed by experimental data.

Synthesis and Mechanism

The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction.[2] This well-established mechanistic pathway is particularly suited for electron-deficient aromatic systems, such as the nitropyridine core of the target molecule.

The Underlying Chemistry: Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism involves the attack of a nucleophile on an aromatic ring that is substituted with a good leaving group and activated by electron-withdrawing groups. In the case of the synthesis of our target compound, the key steps are:

-

Nucleophile Formation: A base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is used to deprotonate the acidic α-hydrogen of dimethyl malonate, generating a resonance-stabilized carbanion (the malonate enolate). This potent nucleophile is crucial for initiating the substitution reaction.[2]

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The malonate enolate attacks the electron-deficient carbon atom at the 2-position of the 2,5-dibromo-3-nitropyridine ring. This position is highly activated towards nucleophilic attack due to the strong electron-withdrawing effects of the adjacent nitro group and the ring nitrogen. This attack results in the formation of a transient, negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the pyridine ring is temporarily disrupted.

-

Rearomatization and Leaving Group Departure: The Meisenheimer complex is stabilized by delocalization of the negative charge onto the nitro group. The complex then collapses, expelling the bromide ion from the 2-position as the leaving group and restoring the aromaticity of the pyridine ring to yield the final product.

The presence of the nitro group ortho to the site of substitution is critical for the stabilization of the Meisenheimer intermediate, thereby facilitating the reaction.

Diagram 1: Conceptual workflow of the SNAr synthesis.

Detailed Experimental Protocol

Materials:

-

2,5-Dibromo-3-nitropyridine

-

Dimethyl malonate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a 60% dispersion of sodium hydride in mineral oil (1.1 equivalents) under a nitrogen atmosphere.

-

Solvent Addition: Anhydrous DMF is added to the flask, and the suspension is cooled to 0 °C in an ice bath.

-

Nucleophile Formation: Dimethyl malonate (1.2 equivalents) is added dropwise to the stirred suspension of sodium hydride in DMF over a period of 15-20 minutes, ensuring the temperature remains at 0 °C. The mixture is then stirred at this temperature for an additional 30 minutes to ensure complete formation of the malonate enolate.

-

Addition of the Electrophile: A solution of 2,5-dibromo-3-nitropyridine (1.0 equivalent) in anhydrous DMF is added dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. The mixture is then partitioned between ethyl acetate and water. The aqueous layer is extracted twice more with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Self-Validation and Critical Parameters:

-

Anhydrous Conditions: The use of anhydrous solvents and a nitrogen atmosphere is critical to prevent the quenching of the sodium hydride and the malonate enolate by moisture.

-

Temperature Control: Maintaining a low temperature during the initial deprotonation and addition steps is important to control the reaction rate and minimize potential side reactions.

-

Stoichiometry: A slight excess of dimethyl malonate and sodium hydride is typically used to ensure complete consumption of the starting nitropyridine.

-

Monitoring: Regular monitoring of the reaction by TLC is essential to determine the point of completion and to avoid the formation of degradation products.

Reactivity and Synthetic Applications

The multifaceted reactivity of this compound makes it a valuable precursor for a range of more complex molecules.

Diagram 2: Potential reaction pathways for this compound.

Transformations of the Malonate Group

-

Hydrolysis and Decarboxylation: The dimethyl ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding dicarboxylic acid. Subsequent heating can effect decarboxylation to produce a mono-carboxylic acid derivative, a common step in the malonic ester synthesis.

-

Further Alkylation: The methine proton of the malonate group can be deprotonated with a strong base and subsequently alkylated, allowing for the introduction of additional substituents at this position.

Reactions on the Pyridine Ring

-

Nitro Group Reduction: The nitro group can be selectively reduced to an amino group using a variety of reducing agents, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or dissolving metal reductions. This transformation opens up a plethora of subsequent reactions, including diazotization and amide bond formation, providing access to a wide range of substituted aminopyridines.

-

Palladium-Catalyzed Cross-Coupling: The bromine atom at the 5-position is well-suited for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. These powerful synthetic methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse aryl, vinyl, alkyl, and amino substituents onto the pyridine core.

Applications in Drug Discovery and Development

The structural motifs accessible from this compound are of significant interest in medicinal chemistry. The substituted pyridine core is a key pharmacophore in numerous biologically active molecules. While specific applications of the title compound are not extensively documented in publicly available literature, its utility can be inferred from the applications of structurally related compounds.

The ability to introduce a variety of substituents at the 2, 3, and 5-positions of the pyridine ring through the reactions described above makes this compound an excellent starting point for the generation of compound libraries for high-throughput screening. The synthesis of novel heterocyclic systems by annulation reactions involving the functional groups on the pyridine ring is also a promising avenue for the discovery of new drug candidates. For instance, the amino group generated from the reduction of the nitro group can be used in cyclization reactions to form fused heterocyclic systems.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Avoid the formation of dust and aerosols.

-

Storage: Store in a tightly sealed container in a cool, dry place.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly functionalized and synthetically versatile building block with significant potential in organic synthesis and drug discovery. Its preparation via nucleophilic aromatic substitution is a robust and well-understood process. The strategic arrangement of its reactive sites—the malonate ester, the nitro group, and the bromine atom—provides researchers with a powerful tool for the construction of complex molecular architectures and the exploration of novel chemical space. This guide has provided a comprehensive overview of its properties, synthesis, and potential applications, intended to empower researchers to effectively utilize this valuable compound in their scientific pursuits.

References

- NMR Spectra of New Compounds. (n.d.).

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

-

PubChem. (n.d.). Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved January 15, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved January 15, 2026, from [Link]

Sources

An In-Depth Technical Guide to Dimethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

Dimethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate is a highly functionalized heterocyclic compound that has emerged as a significant building block in the synthesis of complex molecular architectures, particularly in the realm of drug discovery and development. Its unique electronic and structural features, arising from the interplay of a bromine atom, a nitro group, and a malonate moiety on a pyridine scaffold, render it a versatile precursor for a variety of chemical transformations. The pyridine ring is a common motif in pharmaceuticals, and the substituents on this compound offer multiple points for diversification and the introduction of pharmacophoric features.

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a detailed, field-proven protocol for its synthesis, an exploration of its reactivity, and a discussion of its potential applications in medicinal chemistry. The information presented herein is intended to empower researchers to effectively utilize this valuable synthetic intermediate in their research endeavors.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, storage, and application in chemical synthesis. Below is a summary of the key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉BrN₂O₆ | [1] |

| Molecular Weight | 333.09 g/mol | [1] |

| CAS Number | 1245563-09-0 | [1] |

| IUPAC Name | dimethyl 2-(5-bromo-3-nitro-2-pyridinyl)propanedioate | [1] |

| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |

| Melting Point | Not explicitly reported in the searched literature. | |

| Boiling Point | Not explicitly reported in the searched literature. | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. | Inferred from its structure |

-

¹H NMR: Protons on the pyridine ring are expected to appear in the aromatic region (δ 8.0-9.0 ppm), with the methine proton of the malonate group appearing as a singlet or a triplet (if coupled) further upfield. The methyl protons of the ester groups will likely be a singlet around δ 3.7-3.9 ppm.

-

¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbons of the ester groups (δ 165-170 ppm), the carbons of the pyridine ring (δ 120-160 ppm), the methine carbon of the malonate, and the methyl carbons of the esters.

-

Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the C=O stretch of the ester groups (around 1730-1750 cm⁻¹), the N-O asymmetric and symmetric stretches of the nitro group (around 1530 and 1350 cm⁻¹), and C-Br stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern due to the presence of bromine.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNA r) reaction.[2][3] The electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing nitro group, facilitates the displacement of a halide at the 2-position by a nucleophile. In this case, the nucleophile is the enolate of dimethyl malonate.

Causality Behind Experimental Choices

The choice of a 2-halo-5-bromo-3-nitropyridine as the starting material is strategic. The halogen at the 2-position is a good leaving group in SNAr reactions. The nitro group at the 3-position strongly activates the 2-position for nucleophilic attack by resonance and inductive effects. A non-nucleophilic base is used to deprotonate dimethyl malonate to form the reactive enolate without competing in the substitution reaction. The choice of an aprotic polar solvent helps to solvate the base and the intermediate complex, thereby facilitating the reaction.

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Step-by-Step Methodology

Materials:

-

2,5-Dibromo-3-nitropyridine

-

Dimethyl malonate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,5-dibromo-3-nitropyridine (1.0 eq) and anhydrous THF.

-

Addition of Nucleophile: Add dimethyl malonate (1.2 eq) to the solution.

-

Base Addition: Cool the mixture to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise over 15-20 minutes. Caution: Sodium hydride is highly reactive and flammable. Handle with care under an inert atmosphere.

-

Reaction: After the addition of sodium hydride is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Chemical Reactivity and Mechanistic Insights

The chemical reactivity of this compound is dominated by two key features: the electrophilic nature of the pyridine ring and the versatility of the malonate group.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring of the title compound is highly activated towards nucleophilic attack due to the presence of the electron-withdrawing nitro group and the bromine atom. The bromine at the 5-position is less reactive towards substitution than a halogen at the 2- or 4-position but still influences the overall electron density of the ring. This allows for the displacement of the 5-bromo substituent by strong nucleophiles under forcing conditions, offering a pathway to further functionalization.

The generally accepted mechanism for SNAr reactions on such activated pyridines proceeds through a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex.[4]

Mechanism of SNAr on the Pyridine Ring

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Reactions of the Malonate Group

The malonate moiety is a versatile functional group that can undergo a variety of transformations:

-

Hydrolysis and Decarboxylation: The diester can be hydrolyzed to the corresponding dicarboxylic acid, which upon heating, readily undergoes decarboxylation to yield a substituted acetic acid derivative.

-

Alkylation: The methine proton of the malonate is acidic and can be removed by a base to form a new enolate, which can then be alkylated with various electrophiles.

-

Knoevenagel Condensation: The active methylene group can participate in condensation reactions with aldehydes and ketones.

Potential Applications in Drug Development

The structural motifs present in this compound are of significant interest in medicinal chemistry. Nitroaromatic compounds have been investigated for a range of biological activities, including as antimicrobial and anticancer agents.[2] The pyridine core is a privileged scaffold found in numerous approved drugs.

This compound can serve as a key intermediate for the synthesis of:

-

Fused Heterocyclic Systems: The malonate and nitro groups can be manipulated to construct fused ring systems, which are often found in biologically active molecules.

-

Substituted Pyridines: The bromine atom can be replaced via SNAr or used in cross-coupling reactions to introduce a wide array of substituents, allowing for the exploration of structure-activity relationships.

-

Novel Scaffolds: The combination of functionalities allows for the development of novel molecular scaffolds for screening against various biological targets.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly for applications in medicinal chemistry. Its synthesis via a robust SNAr protocol is well-precedented for analogous structures. The compound's rich chemical reactivity, stemming from its activated pyridine ring and the malonate functional group, provides chemists with a powerful tool for the construction of complex and potentially bioactive molecules. This guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and an exploration of its chemical reactivity, which should serve as a valuable resource for researchers in the field.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate. National Center for Biotechnology Information. [Link]

-

ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]

-

National Institutes of Health. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

Sources

Dimethyl 2-(5-bromo-3-nitropyridin-2-YL)malonate molecular weight and formula

An In-Depth Technical Guide to Dimethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate (C₁₀H₉BrN₂O₆)

Introduction

This compound is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and organic synthesis. As a substituted pyridine derivative, it incorporates several reactive handles—a nitro group, a bromine atom, and a malonic ester moiety—making it a versatile building block for the synthesis of more complex molecular architectures. The pyridine core is a common scaffold in numerous pharmaceuticals, and the strategic placement of electron-withdrawing and synthetically malleable groups makes this compound a valuable precursor for creating libraries of novel compounds for drug discovery and development.

This guide provides a comprehensive overview of the core molecular properties, a detailed, field-proven synthetic protocol, and an exploration of the chemical reactivity and potential applications of this compound, tailored for professionals in the scientific research community.

Core Molecular Profile

The fundamental properties of this compound are summarized below. These identifiers are crucial for accurate sourcing, characterization, and regulatory compliance.

| Property | Value | Source |

| IUPAC Name | dimethyl 2-(5-bromo-3-nitro-2-pyridinyl)propanedioate | [1] |

| CAS Number | 1245563-09-0 | [1][2] |

| Molecular Formula | C₁₀H₉BrN₂O₆ | [1] |

| Molecular Weight | 333.09 g/mol | [1] |

| Monoisotopic Mass | 331.96440 Da | [1] |

| Synonyms | Propanedioic acid, 2-(5-bromo-3-nitro-2-pyridinyl)-, 1,3-dimethyl ester | [1] |

Synthesis and Mechanism

The synthesis of this compound is most effectively achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This strategy is predicated on the high electrophilicity of the pyridine ring, which is significantly enhanced by the presence of the electron-withdrawing nitro group.

Synthetic Rationale and Mechanistic Insight

The logical pathway involves the reaction of a suitable 2-halo-5-bromo-3-nitropyridine precursor with the enolate of dimethyl malonate. The nitro group at the 3-position, along with the ring nitrogen, strongly activates the C2 position towards nucleophilic attack. A halogen at the C2 position thus becomes a facile leaving group. This targeted activation is a cornerstone of modern heterocyclic chemistry, allowing for precise and high-yield substitutions that would otherwise be challenging. The enolate of dimethyl malonate, generated by a non-nucleophilic base, serves as the carbon-centered nucleophile that displaces the C2-halogen to form the desired carbon-carbon bond.

Proposed Synthetic Workflow

The overall experimental process can be visualized as a streamlined workflow from starting materials to the purified final product.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol describes a self-validating system for the synthesis and purification of the title compound. All steps are designed for high reproducibility and yield.

Materials and Equipment:

-

2-Chloro-5-bromo-3-nitropyridine

-

Dimethyl malonate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Three-neck round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel, and thermometer

Procedure:

-

Preparation: A three-neck flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer is charged with sodium hydride (1.05 eq.) under a nitrogen atmosphere. The NaH is washed with anhydrous hexanes to remove mineral oil and the hexanes are carefully decanted. Anhydrous DMF is added to the flask, and the suspension is cooled to 0 °C in an ice bath.

-

Enolate Formation: Dimethyl malonate (1.1 eq.) is added dropwise to the stirred NaH suspension over 15 minutes, ensuring the internal temperature does not exceed 5 °C. The causality here is critical: the malonate must be deprotonated to form its sodiated enolate, the active nucleophile. The reaction is allowed to stir at 0 °C for 30 minutes after the addition is complete.

-

Nucleophilic Aromatic Substitution (SₙAr): A solution of 2-chloro-5-bromo-3-nitropyridine (1.0 eq.) in a minimal amount of anhydrous DMF is added dropwise to the enolate suspension at 0 °C. After the addition, the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours, or until TLC analysis indicates complete consumption of the starting pyridine.

-

Reaction Quench and Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. The mixture is then transferred to a separatory funnel and diluted with water and ethyl acetate. The organic layer is separated, and the aqueous layer is extracted twice more with ethyl acetate.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The resulting crude residue is purified by flash column chromatography on silica gel to yield the pure this compound.

Analytical Validation

The identity and purity of the synthesized compound must be rigorously confirmed.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the molecular structure, showing characteristic shifts for the pyridine ring protons, the malonate methine proton, and the methyl ester protons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition, matching the molecular formula C₁₀H₉BrN₂O₆.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential to determine the purity of the final product, which should ideally be >95% for use in further synthetic applications.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from its three distinct functional domains, which can be manipulated selectively.

Reactivity Profile

-

Malonic Ester Moiety: This group is a versatile handle for further elaboration. It can undergo hydrolysis to the corresponding dicarboxylic acid, followed by thermal decarboxylation to yield an acetic acid derivative. It can also be alkylated at the central carbon under basic conditions.

-

Nitro Group: The nitro group is a powerful directing group and a precursor to an amino functionality. Reduction of the nitro group (e.g., using H₂/Pd-C, SnCl₂, or sodium dithionite) yields the corresponding 3-aminopyridine derivative. This amine can then be used in a wide range of reactions, including amide bond formation, diazotization, and the construction of fused heterocyclic systems.

-

Bromo Group: The bromine atom on the pyridine ring is ideally positioned for metal-catalyzed cross-coupling reactions. Suzuki, Stille, Heck, and Sonogashira couplings can be employed to introduce new carbon-carbon or carbon-heteroatom bonds at the 5-position, providing access to a vast chemical space of substituted pyridines.

Applications in Drug Discovery and Development

This compound is not an end-product but a strategic intermediate. Its structural motifs are relevant to several areas of medicinal chemistry.

-

Scaffold for Library Synthesis: Due to its multiple points of diversification, it serves as an excellent scaffold for generating libraries of novel compounds for high-throughput screening.

-

Precursor for Bioactive Molecules: Nitroaromatic compounds are a well-established class with a broad spectrum of biological activities, including antimicrobial and anticancer properties.[3] The combination of the nitro group and the pyridine ring suggests this compound could be a valuable precursor for developing new therapeutic agents.[3]

-

Intermediate in Agrochemicals: Substituted pyridines are also prevalent in modern agrochemicals. The reactivity profile of this molecule makes it suitable for the synthesis of novel herbicides and pesticides.[3]

Conclusion

This compound is a high-value synthetic building block characterized by its molecular complexity and synthetic versatility. A thorough understanding of its properties and a robust synthetic protocol, as detailed in this guide, empowers researchers to leverage this compound effectively. Its capacity for selective, multi-point modification makes it a powerful tool for accelerating discovery programs in pharmaceuticals, agrochemicals, and materials science.

References

-

PubChem. This compound | C10H9BrN2O6. [Link]

-

PubChem. Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate | C12H13BrN2O6. [Link]

Sources

A Methodological Guide to Determining the Solubility Profile of Dimethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate for Pharmaceutical Development

Abstract

Dimethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate is a key substituted pyridine intermediate utilized in the synthesis of complex heterocyclic compounds for drug discovery and development.[1][2] A comprehensive understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies, and developing robust formulation pathways. This technical guide provides a detailed, field-proven methodology for accurately determining the thermodynamic solubility of this compound. We present a step-by-step protocol for the isothermal shake-flask method, which is widely regarded as the gold standard for solubility measurement.[3][4] Furthermore, we provide an illustrative analysis of plausible solubility data to guide researchers in interpreting their experimental results based on fundamental physicochemical principles, such as solvent polarity.[5][6][7]

Introduction: The Critical Role of Solubility Data

In the landscape of pharmaceutical and agrochemical research, the efficiency of a synthetic route and the viability of a lead compound are profoundly influenced by the physicochemical properties of its intermediates. This compound (Figure 1) is a structurally complex building block whose utility is directly tied to its behavior in solution.[1]

Figure 1: Chemical Structure of this compound Molecular Formula: C₁₀H₉BrN₂O₆ Molecular Weight: 333.09 g/mol [8]

Key processes where solubility data is indispensable include:

-

Reaction Optimization: Selecting a solvent that ensures all reactants remain in a single phase is crucial for achieving optimal reaction kinetics and yield.

-

Purification and Crystallization: The ability to select appropriate solvent/anti-solvent systems for crystallization is predicated on accurate solubility knowledge, enabling the isolation of high-purity material.

-

Formulation Studies: For compounds that may proceed to later-stage development, early solubility data informs the selection of viable formulation vehicles.[9][10]

-

Analytical Method Development: Choosing the correct diluent for analytical techniques like High-Performance Liquid Chromatography (HPLC) requires knowing which solvents can effectively dissolve the compound at the desired concentrations.

This guide establishes a robust framework for generating this critical data in a reproducible and scientifically sound manner.

Physicochemical Principles & Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction.[5][7] The structure of this compound possesses several functional groups that dictate its interaction with different solvents:

-

Polar Moieties: The nitro group (-NO₂) and the two ester carbonyl groups (C=O) are highly polar and can act as hydrogen bond acceptors.[11]

-

Aromatic System: The substituted pyridine ring provides a degree of aromatic character.

-

Halogen and Alkyl Groups: The bromo substituent and methyl ester groups contribute to its molecular size and introduce some nonpolar character.

Based on this structure, we can form a hypothesis:

-

High Solubility is expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), which can effectively solvate the polar regions of the molecule.

-

Moderate Solubility is likely in solvents of intermediate polarity like acetone, ethyl acetate, and acetonitrile.

-

Low Solubility is predicted in nonpolar solvents such as hexane and toluene, due to the significant mismatch in polarity.[6]

-

Variable Solubility in polar protic solvents like methanol and ethanol will depend on the balance between polarity matching and the molecule's limited ability to act as a hydrogen bond donor.

A Validated Protocol for Thermodynamic Solubility Determination

The Isothermal Shake-Flask Method is the most reliable technique for determining equilibrium (thermodynamic) solubility.[3] It involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until the solution reaches saturation. This section details the complete, self-validating protocol.

Materials and Reagents

-

Solute: this compound (>98% purity, verified by NMR/LC-MS)

-

Solvents: HPLC-grade or equivalent purity for:

-

Dimethyl Sulfoxide (DMSO)

-

N,N-Dimethylformamide (DMF)

-

Acetone

-

Acetonitrile (ACN)

-

Ethyl Acetate (EtOAc)

-

Methanol (MeOH)

-

Toluene

-

Hexane

-

-

Equipment:

-

Analytical balance (± 0.1 mg precision)

-

2-4 mL glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control (thermostatic incubator)

-

Calibrated positive displacement pipettes

-

Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and appropriate glassware for standard preparation

-

Experimental Workflow Diagram

The following diagram outlines the logical flow of the solubility determination process.

Caption: Workflow for Isothermal Shake-Flask Solubility Measurement.

Step-by-Step Methodology

-

Preparation of Vials: Add an excess amount of this compound (e.g., 10-20 mg) to a series of 2 mL glass vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

-

Solvent Addition: Accurately dispense a known volume (e.g., 1.0 mL) of each selected organic solvent into its respective vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation speed (e.g., 200 rpm). Allow the mixtures to equilibrate for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached.[4]

-

Sedimentation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed in a temperature-controlled environment for at least one hour to let the excess solid settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately pass the solution through a 0.22 µm syringe filter to remove all undissolved particulates. This step is critical to prevent artificially high results.

-

Dilution: Accurately dilute the clear filtrate with a suitable solvent (typically acetonitrile or methanol) to a concentration that falls within the linear range of the HPLC calibration curve.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method. A calibration curve must be generated using standards of known concentrations prepared from the same solid material. The concentration of the saturated solution is then calculated by applying the dilution factor.

Illustrative Results & Data Interpretation

To demonstrate how experimental data would be presented and analyzed, the following table contains a plausible set of solubility values for this compound at 25°C.

Table 1: Illustrative Solubility Data in Common Organic Solvents at 25°C

| Solvent | Polarity Index | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (M) | Classification |

| Hexane | 0.1 | 1.9 | < 0.1 | < 0.0003 | Very Sparingly Soluble |

| Toluene | 2.4 | 2.4 | 1.5 | 0.0045 | Sparingly Soluble |

| Ethyl Acetate | 4.4 | 6.0 | 25.8 | 0.0775 | Soluble |

| Acetone | 5.1 | 20.7 | 85.2 | 0.2559 | Freely Soluble |

| Acetonitrile | 5.8 | 37.5 | 60.1 | 0.1805 | Soluble |

| Methanol | 5.1 | 32.7 | 15.5 | 0.0465 | Sparingly Soluble |

| DMF | 6.4 | 36.7 | > 200 | > 0.6000 | Very Soluble |

| DMSO | 7.2 | 46.7 | > 200 | > 0.6000 | Very Soluble |

Interpretation of Illustrative Data:

-

Confirmation of Hypothesis: The results align well with the "like dissolves like" principle. The highest solubilities are observed in the highly polar aprotic solvents, DMSO and DMF.[12] These solvents are excellent hydrogen bond acceptors and have high dielectric constants, allowing them to effectively solvate both the polar functional groups and the pyridine ring.

-

Intermediate Polarity: Solvents like acetone and ethyl acetate show good, but lower, solubility. Their moderate polarity is sufficient to dissolve the compound to a significant extent, making them excellent candidates for reaction media or for purification techniques like column chromatography.

-

Effect of Protic Solvents: The lower solubility in methanol compared to acetone, despite similar polarity indices, highlights the specific nature of intermolecular interactions. While methanol is polar, the compound itself is not a strong hydrogen bond donor, leading to less favorable solute-solvent interactions compared to those with aprotic solvents.

-

Insolubility in Nonpolar Solvents: As predicted, the compound is virtually insoluble in hexane and sparingly soluble in toluene. This is a direct result of the large mismatch in polarity between the polar solute and the nonpolar solvent.[6] This characteristic is highly useful for precipitation or crystallization, where hexane or toluene could be used as an anti-solvent.

Conclusion and Practical Applications

This guide provides a comprehensive and authoritative protocol for determining the solubility of this compound. The isothermal shake-flask method, when executed with care, yields highly reliable and reproducible thermodynamic solubility data.[3][13] Such data is not merely an academic exercise; it is a foundational dataset that empowers chemists and engineers to make informed decisions that accelerate drug development timelines. By understanding how this key intermediate behaves in a range of organic solvents, researchers can streamline process development, enhance purification efficiency, and mitigate risks in later-stage formulation and manufacturing.

References

-

Baka, E.; Comer, J. E. A.; Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

U.S. Pharmacopeial Convention. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. Retrieved from [Link]

-

IUPAC. (n.d.). Solubility Data Series. Retrieved from [Link]

-

Fell, A. F. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 891-893. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

LibreTexts. (2023). Solubility and Factors Affecting Solubility. Chemistry LibreTexts. Retrieved from [Link]

-

Homework.Study.com. (n.d.). How does polarity affect solubility? Retrieved from [Link]

-

YouTube. (2025). How Does Solvent Polarity Impact Compound Solubility? Retrieved from [Link]

-

Chemistry Learner. (n.d.). Polarity and Solubility of Organic Compounds. Retrieved from [Link]

-

ResearchGate. (2025). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Retrieved from [Link]

Sources

- 1. Buy Dimethyl 2-(5-chloro-3-nitropyridin-2-YL)malonate | 1261956-26-6 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. enamine.net [enamine.net]

- 5. m.youtube.com [m.youtube.com]

- 6. homework.study.com [homework.study.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. This compound | C10H9BrN2O6 | CID 53217420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. caymanchem.com [caymanchem.com]

- 13. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Synthesis and Characterization of Novel Pyridyl Malonate Esters

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridyl malonate esters represent a class of chemical intermediates paramount to the fields of medicinal chemistry and materials science. Their inherent structural motifs, combining the aromatic pyridine ring with the reactive malonate ester functionality, render them versatile synthons for the construction of complex molecular architectures.[1] This guide provides a comprehensive overview of the prevailing synthetic methodologies for preparing pyridyl malonate esters, coupled with a detailed exposition of the analytical techniques essential for their structural confirmation and purity assessment. The causality behind experimental choices is elucidated, and self-validating protocols are presented to ensure scientific integrity. This document is intended to serve as a foundational resource for researchers engaged in the design and execution of synthetic routes toward novel pyridyl-containing compounds with potential therapeutic or industrial applications.

Introduction: The Strategic Importance of Pyridyl Malonate Esters

The pyridine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and bioactive molecules.[2][3] Its inclusion in a molecular structure can significantly influence pharmacokinetic and pharmacodynamic properties, including solubility, metabolic stability, and receptor binding affinity. When coupled with the malonic ester moiety, a classic building block in organic synthesis, the resulting pyridyl malonate ester becomes a powerful tool for introducing both the pyridine unit and a versatile three-carbon component in a single step.[1][4][5]

The malonic ester synthesis and its derivatives are cornerstone reactions in C-C bond formation, allowing for the straightforward synthesis of substituted carboxylic acids and other functional groups.[6][7][8] The presence of the pyridine ring adds a layer of complexity and opportunity, enabling the synthesis of novel heterocyclic systems and compounds with unique electronic and steric properties.[1][9] These compounds are key intermediates in the preparation of various azaheterocycles, which are crucial structural motifs in many bioactive molecules.[1] For instance, they are instrumental in synthesizing precursors for drugs like Risdiplam, a treatment for spinal muscular atrophy.[9]

This guide will delve into the practical aspects of synthesizing and characterizing these valuable compounds, providing the reader with the necessary knowledge to confidently incorporate them into their research endeavors.

Synthetic Strategies for Pyridyl Malonate Esters

The synthesis of pyridyl malonate esters can be broadly categorized into two primary approaches: the direct arylation of malonate esters with pyridyl halides and the condensation of pyridine-containing precursors with malonate derivatives. The choice of strategy is often dictated by the availability of starting materials, the desired substitution pattern on the pyridine ring, and the scalability of the reaction.

Palladium-Catalyzed Cross-Coupling Reactions

A prevalent method for the synthesis of pyridyl malonate esters involves the palladium-catalyzed cross-coupling of a halopyridine with a malonate ester. This approach, a variation of the Buchwald-Hartwig amination or related C-C coupling reactions, offers a versatile route to a wide range of substituted pyridyl malonates.

Causality of Experimental Choices:

-

Catalyst System: The selection of the palladium precursor and the ligand is critical for achieving high yields and minimizing side reactions. Ligands such as Xantphos or DavePhos are often employed to facilitate the reductive elimination step and prevent catalyst decomposition.

-

Base: A non-nucleophilic base, such as sodium tert-butoxide or potassium phosphate, is typically used to generate the malonate enolate without competing in the coupling reaction.

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are preferred to maintain the activity of the catalyst and prevent unwanted side reactions.

Experimental Protocol: Synthesis of Diethyl (Pyridin-3-yl)malonate via Palladium-Catalyzed Cross-Coupling

-

To a dry, nitrogen-flushed round-bottom flask, add 3-bromopyridine (1.0 eq), diethyl malonate (1.2 eq), sodium tert-butoxide (1.5 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

-

Add anhydrous toluene via syringe and stir the mixture at 100 °C for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired diethyl (pyridin-3-yl)malonate.

Condensation Reactions

Condensation reactions provide an alternative and widely used pathway to access pyridyl malonate esters and their derivatives.[1] These methods typically involve the reaction of a pyridine-containing compound, such as an aminopyridine, with a malonate derivative.[1]

A classic example is the reaction of 2-aminopyridine with diethyl malonate, which can lead to the formation of pyrido[1,2-a]pyrimidine derivatives.[1][9] Another variation involves the reaction of 2-aminopyridines with diethyl ethoxymethylenemalonate (EMME).[1]

Experimental Protocol: Synthesis of Diethyl 2-(((pyridin-2-yl)amino)methylene)malonate [10]

-

In a reaction vessel, combine 2-aminopyridine (1.0 eq), diethyl malonate (1.1 eq), and triethyl orthoformate (3.0 eq).[10]

-

Heat the mixture with stirring to approximately 130 °C.[10]

-

During the reaction, distill the ethanol that forms from the reaction mixture through a short column over 4 to 5 hours.[10]

-

After the reaction is complete, evaporate the excess unreacted triethyl orthoformate, initially at atmospheric pressure and then under reduced pressure (40 mm Hg).[10]

-

Cool the mixture, which will cause the product, pyridylaminomethylenemalonic acid diethyl ester, to crystallize.[10]

-

Filter the crystallized product and wash it repeatedly with alcohol.[10] A yield of up to 96% can be achieved with this method.[10]

Redox Alkylation of Pyridine N-oxides

A more recent and mild method involves the functionalization of pyridine N-oxide derivatives with malonates.[11] This is achieved by activating the N-oxide with triflic anhydride (Tf₂O), which facilitates a nucleophilic addition of the malonate.[11] This redox-neutral method is advantageous as it tolerates various functional groups and can be used to form quaternary centers.[11]

Experimental Workflow: Redox Alkylation of Pyridine N-oxide

Caption: Redox alkylation of pyridine N-oxides with malonates.

Purification and Characterization: Ensuring Compound Integrity

The rigorous purification and characterization of synthesized pyridyl malonate esters are imperative to validate their structure and purity, a non-negotiable aspect of drug development and materials science.

Purification Techniques

-

Flash Column Chromatography: This is the most common method for purifying crude reaction mixtures. The choice of stationary phase (typically silica gel) and eluent system is crucial for achieving good separation.

-

Recrystallization: For solid products, recrystallization from a suitable solvent system can be a highly effective method for obtaining high-purity material.

Characterization Methods

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of novel pyridyl malonate esters.

NMR spectroscopy is arguably the most powerful tool for structural elucidation in organic chemistry.

-

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity. Key signals to look for in a pyridyl malonate ester include:

-

¹³C NMR: Provides information about the number of different types of carbon atoms and their chemical environment.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Diethyl (pyridin-2-yl)malonate in CDCl₃ [11]

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Pyridine C2-H | ~8.6 | ~150 |

| Pyridine C3-H | ~7.2 | ~123 |

| Pyridine C4-H | ~7.7 | ~136 |

| Pyridine C5-H | ~7.2 | ~123 |

| Pyridine C6-H | ~8.6 | ~150 |

| Malonate CH | ~4.5 | ~55 |

| Ester CH₂ | ~4.2 | ~62 |

| Ester CH₃ | ~1.2 | ~14 |

Note: Actual chemical shifts may vary depending on the substitution pattern and the specific deuterated solvent used.

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural confirmation.

-

Electron Impact (EI) MS: A common fragmentation pattern for diethyl malonate derivatives is the loss of the diethyl malonate moiety (M-159).[14]

-

Electrospray Ionization (ESI) MS: A softer ionization technique that often provides a strong signal for the molecular ion ([M+H]⁺).[11]

HPLC is a crucial technique for assessing the purity of the synthesized compound.[15]

-

Reverse-Phase HPLC (RP-HPLC): The most common mode, where a nonpolar stationary phase is used with a polar mobile phase. The purity of the compound is determined by the percentage of the total peak area that corresponds to the main product peak. A simple mobile phase of acetonitrile, water, and an acid like phosphoric or formic acid is often employed.[16][17]

-

Method Development: For pyridyl compounds, which are basic, using a mobile phase with an appropriate pH is important to ensure good peak shape.[18]

Experimental Protocol: Purity Analysis by RP-HPLC

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: 10-90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a small amount of the purified compound in the mobile phase.

Data Validation Workflow

Sources

- 1. benchchem.com [benchchem.com]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uobabylon.edu.iq [uobabylon.edu.iq]

- 5. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. prepchem.com [prepchem.com]

- 11. Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyridine(110-86-1) 1H NMR [m.chemicalbook.com]

- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 14. mdpi.com [mdpi.com]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 16. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 17. Separation of Butyl pyridine-2-carboxylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 18. helixchrom.com [helixchrom.com]

The Strategic Role of Substituted Nitropyridines in Modern Organic Chemistry: A Technical Guide for Researchers and Drug Development Professionals

Substituted nitropyridines represent a cornerstone class of intermediates in contemporary organic synthesis, prized for their versatile reactivity and their integral role in the construction of complex molecular architectures.[1][2] This technical guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of these powerful building blocks, with a particular focus on their utility in the pharmaceutical and agrochemical industries.[2][3] We will delve into the fundamental principles governing their chemical behavior, provide field-proven experimental protocols, and illuminate their application in the synthesis of high-value molecules.

The Electronic Landscape of Nitropyridines: A Foundation for Reactivity

The pyridine ring is an electron-deficient heterocycle, a characteristic that is dramatically amplified by the introduction of a strongly electron-withdrawing nitro (NO₂) group.[4] This fundamental electronic perturbation deactivates the ring towards electrophilic aromatic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr), transforming it into a versatile synthetic platform.[4] The position of the nitro group, along with other substituents, dictates the regioselectivity and rate of nucleophilic attack, a critical consideration in synthetic design.[5]

Synthesis of Substituted Nitropyridines: Accessing the Building Blocks

The direct nitration of pyridine is often a low-yielding process, necessitating more nuanced synthetic strategies.[6][7] A common and effective method involves the reaction of pyridine or substituted pyridines with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium ion.[6][8] Subsequent reaction with sulfur dioxide or bisulfite in an aqueous medium furnishes the desired 3-nitropyridine.[6][8] Mechanistic studies suggest this transformation proceeds not through a direct electrophilic aromatic substitution, but via a[3][9] sigmatropic shift of the nitro group from the nitrogen to the 3-position of the pyridine ring.[6][10][11]

Another powerful approach for the synthesis of functionalized nitropyridines is the three-component ring transformation (TCRT) of 1-methyl-3,5-dinitro-2-pyridone with a ketone and an ammonia source.[12] This method provides access to nitropyridines that are not easily accessible through other routes.[12]

Key Transformations of Substituted Nitropyridines: A Synthetic Toolkit

The true synthetic utility of substituted nitropyridines lies in their diverse reactivity, which enables the introduction of a wide range of functional groups. The following sections detail the most critical transformations in the organic chemist's arsenal.

Nucleophilic Aromatic Substitution (SNAr): The Workhorse Reaction

SNAr is the cornerstone of nitropyridine chemistry. The electron-withdrawing nitro group, particularly when positioned ortho or para to a suitable leaving group (e.g., a halogen), renders the corresponding carbon atom highly electrophilic and susceptible to nucleophilic attack.[4][13]

The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[13][14] The stability of this intermediate is a key factor in determining the reaction's feasibility.[5]

Caption: General Mechanism of Nucleophilic Aromatic Substitution (SNAr) on a Halogenated Nitropyridine.

Experimental Protocol: Amination of 2-Chloro-4-nitropyridine [13]

-

Dissolution: Dissolve 2-chloro-4-nitropyridine in a suitable solvent, such as ethanol.

-

Nucleophile Addition: Add the desired amine (typically 1.1 to 2.0 equivalents). If using an amine salt, add a non-nucleophilic base like triethylamine to liberate the free amine.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the consumption of the starting material by thin-layer chromatography (TLC).

-

Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure.

-

Aqueous Work-up: Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Extraction and Drying: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentration: Concentrate the organic phase to yield the crude product, which can be further purified by recrystallization or chromatography.

A notable application of SNAr is the vicarious nucleophilic substitution (VNS) of hydrogen, which allows for the introduction of substituents at positions activated by the nitro group but lacking a leaving group.[8][15]

Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Heteroatom Bonds

Transition metal-catalyzed cross-coupling reactions have revolutionized organic synthesis, and substituted nitropyridines are excellent substrates for these transformations.[2][16] Palladium- and copper-based catalytic systems are commonly employed to forge new C-C and C-N bonds.[17][18]

For instance, the Suzuki-Miyaura coupling of a halogenated nitropyridine with a boronic acid is a powerful method for introducing aryl or vinyl substituents.[2][3] More recently, denitrative cross-coupling reactions have emerged, where the nitro group itself acts as a leaving group, offering a novel and efficient synthetic route.[18]

Caption: A Typical Experimental Workflow for a Suzuki-Miyaura Cross-Coupling Reaction.

A recent development is the copper-catalyzed reductive cross-coupling of nitroarenes with aryl boronic acids to form diarylamines, where the reaction proceeds through a nitrosoarene intermediate.[17]

Reduction of the Nitro Group: A Gateway to Aminopyridines

The reduction of the nitro group to an amino group is a fundamental and highly valuable transformation in the chemistry of nitropyridines.[4] The resulting aminopyridines are crucial building blocks for a vast array of pharmaceuticals and other biologically active molecules.[4]

A variety of reducing agents can be employed, with common choices including catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Fe/HCl, SnCl₂/HCl).[4]

Experimental Protocol: Reduction of 4-Nitropyridine-N-oxide with Iron Powder [4]

-

Acidic Solution Preparation: Prepare a solution of 25-30% aqueous sulfuric acid.

-

Reducing Agent Addition: Add iron powder to the acidic solution with vigorous stirring.

-

Substrate Addition: Add 4-nitropyridine-N-oxide portion-wise to the stirred mixture. The reaction is exothermic and may require external cooling to maintain a controlled temperature.

-

Reaction Monitoring: After the addition is complete, continue stirring until the reaction is complete, as monitored by TLC.

-

Neutralization: Cool the reaction mixture and carefully neutralize it with sodium carbonate until the solution is basic.

-

Filtration: Filter the mixture to remove the iron salts.

-

Extraction: Extract the aqueous filtrate multiple times with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 4-aminopyridine. Further purification can be achieved by recrystallization.

Applications in Drug Discovery and Development

Substituted nitropyridines are indispensable intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][19][20] Their ability to undergo a wide range of chemical transformations allows for the construction of complex and diverse molecular scaffolds that are often found in drug candidates.[1] For example, they have been utilized as precursors in the synthesis of inhibitors for enzymes such as glycogen synthase kinase-3 (GSK3) and Janus kinase 2 (JAK2).[3]

The pyridine moiety is a privileged structure in drug design, and the strategic use of nitropyridine intermediates simplifies the synthesis of these complex heterocyclic systems.[9][19][20] Substituted pyridines derived from nitropyridine precursors have shown a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][19][21]

| Nitropyridine Intermediate | Application in Synthesis | Therapeutic Area | Reference |

| 2-Chloro-3-nitropyridines | Synthesis of GSK3 inhibitors | Neurodegenerative diseases | [3] |

| 2-Chloro-5-nitropyridine | Synthesis of novel insecticides | Agrochemicals | [3] |

| 2-Amino-5-nitropyridine | Synthesis of anticancer agents | Oncology | [3] |

| 3-Nitropyridines | Precursors for SSAO inhibitors | Inflammation | [3] |

Spectroscopic Properties of Substituted Nitropyridines